
Potassium chloride ruthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium chloride ruthenate is a chemical compound that contains potassium, chlorine, and ruthenium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used in research and industrial processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Potassium chloride ruthenate can be synthesized through various methods. One common method involves the reaction of ruthenium trichloride with potassium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of potassium hydroxide to a solution of ruthenium trichloride, followed by heating and stirring to promote the reaction. The product is then isolated through filtration and drying, ensuring high purity and yield.
化学反応の分析
Types of Reactions: Potassium chloride ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state ruthenium compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium.
Substitution: Substitution reactions involve the replacement of chloride ions with other ligands, such as phosphines or amines. These reactions are often carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Major Products Formed: The major products formed from these reactions include various ruthenium complexes with different oxidation states and coordination environments. These products are often characterized by their unique chemical and physical properties.
科学的研究の応用
Potassium chloride ruthenate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: this compound is investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in the production of electronic components, such as resistors and capacitors, due to its conductive properties.
作用機序
The mechanism of action of potassium chloride ruthenate involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons between reactants, promoting the formation of desired products. In biological systems, this compound can interact with proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Potassium chloride ruthenate can be compared with other similar compounds, such as potassium ruthenate and potassium perruthenate. These compounds share some common properties but also exhibit unique characteristics:
Potassium Ruthenate (K2RuO4): This compound is similar to this compound but has a different oxidation state and coordination environment. It is often used in oxidation reactions and as a precursor for other ruthenium compounds.
Potassium Perruthenate (KRuO4): Potassium perruthenate is a strong oxidizing agent and is used in various oxidation reactions. It has a higher oxidation state compared to this compound and exhibits different reactivity and stability.
特性
分子式 |
Cl6K3Ru |
|---|---|
分子量 |
431.1 g/mol |
IUPAC名 |
tripotassium;hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.3K.Ru/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 |
InChIキー |
TUXPILWTDFIZKW-UHFFFAOYSA-H |
正規SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
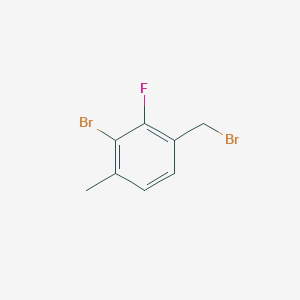
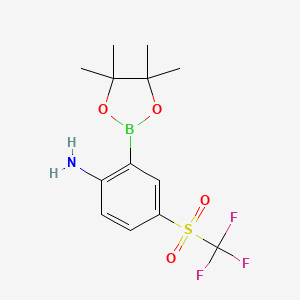
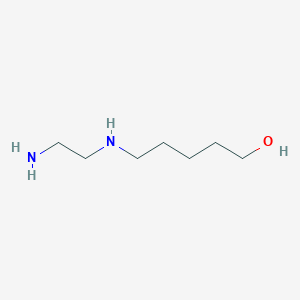



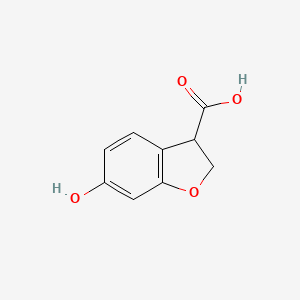
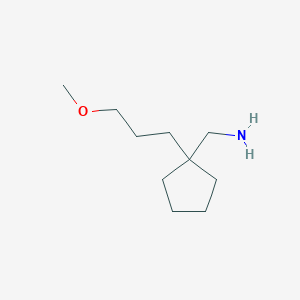
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
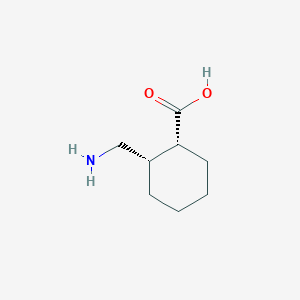

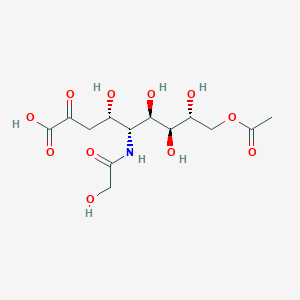
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
